molecular formula C21H39ClN4O8 B15285735 Amastatin HCl

Amastatin HCl

Cat. No.: B15285735
M. Wt: 511.0 g/mol
InChI Key: GBDUPCKQTDKNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amastatin hydrochloride, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of amastatin hydrochloride involves large-scale fermentation of Streptomyces sp. ME 98-M3, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of amastatin hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Amastatin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include smaller peptide fragments and amino acids .

Scientific Research Applications

Amastatin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Amastatin hydrochloride exerts its effects by competitively inhibiting aminopeptidases. It binds to the active site of these enzymes, preventing the hydrolysis of peptide bonds in substrates. This inhibition affects various physiological processes, including the regulation of neuropeptides and the degradation of endogenous peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amastatin hydrochloride is unique in its ability to inhibit a broad range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase. This broad specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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